Enhanced Thermal Stability and Crystallinity Versus N-Unsubstituted and N-Sulfonyl Analogs
The melting point of 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid (170 °C) is significantly higher than that of its decarboxylated analog 1-(phenylsulfonyl)indole (76–82 °C), indicating enhanced thermal stability and stronger intermolecular hydrogen bonding due to the carboxylic acid functionality . Conversely, its melting point is lower than that of unsubstituted indole-2-carboxylic acid (202–205 °C dec.), suggesting that the N-phenylsulfonyl group disrupts crystal packing compared to the parent acid, which may improve solubility in organic solvents [1].
| Evidence Dimension | Melting Point (Thermal Stability/Solid-State Property) |
|---|---|
| Target Compound Data | 170 °C |
| Comparator Or Baseline | 1-(Phenylsulfonyl)indole: 76–82 °C; Indole-2-carboxylic acid: 202–205 °C (dec.) |
| Quantified Difference | +88–94 °C vs. N-unsubstituted analog; -32–35 °C vs. parent indole-2-carboxylic acid |
| Conditions | Differential Scanning Calorimetry / Capillary Melting Point Apparatus |
Why This Matters
The distinct melting point profile informs formulation strategies and purification method selection during process development.
- [1] PubChem. Indole-2-carboxylic acid. Compound Summary: Melting Point 202–205 °C (dec.). View Source
